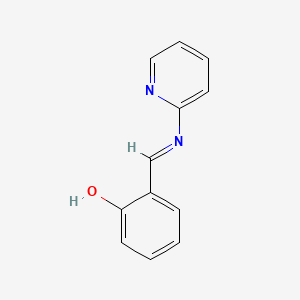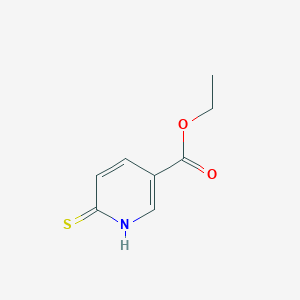
1,3-Dibromo-9h-fluorene-2,7-diamine
Vue d'ensemble
Description
1,3-Dibromo-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C13H10Br2N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-9H-fluorene-2,7-diamine can be synthesized through a multi-step process starting from fluorene. The general synthetic route involves the following steps:
Bromination: Fluorene is first brominated to introduce bromine atoms at the 1 and 3 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: The dibrominated fluorene is then nitrated to introduce nitro groups at the 2 and 7 positions. This step typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: The nitro groups are subsequently reduced to amine groups using a reducing agent such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different derivatives. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorene derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
1,3-Dibromo-9H-fluorene-2,7-diamine has several scientific research applications:
Organic Electronics: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.
Materials Science: It is employed in the development of advanced materials with specific optical and electronic characteristics. These materials are used in sensors, photovoltaic cells, and other high-tech applications.
Medicinal Chemistry: Research is ongoing to explore the potential of this compound in medicinal chemistry. Its structural features make it a candidate for the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate its interactions with biomolecules and its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-9H-fluorene-2,7-diamine involves its interaction with molecular targets and pathways within cells. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. Its bromine atoms and amine groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-9H-fluorene-2,7-diamine can be compared with other similar compounds, such as:
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has similar bromine substitution but differs in the presence of methyl groups instead of amine groups.
9,9-Dihexyl-2,7-dibromofluorene: This derivative has hexyl groups attached to the fluorene core, providing different solubility and electronic properties.
2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar to the dihexyl derivative, this compound has octyl groups, further modifying its physical and chemical characteristics.
Propriétés
IUPAC Name |
1,3-dibromo-9H-fluorene-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2/c14-11-5-9-8-2-1-7(16)3-6(8)4-10(9)12(15)13(11)17/h1-3,5H,4,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJOBHKJOGMBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=CC(=C(C(=C31)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292505 | |
| Record name | 1,3-dibromo-9h-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-57-5 | |
| Record name | NSC83308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dibromo-9h-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methoxybenzo[c][1,2,5]thiadiazole](/img/structure/B3048583.png)










